molecular formula C16H12N6 B1463048 [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine CAS No. 1204298-17-8

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Cat. No.: B1463048
CAS No.: 1204298-17-8
M. Wt: 288.31 g/mol
InChI Key: XUAVJJSZBDDXQH-UHFFFAOYSA-N
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Description

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Biochemical Analysis

Biochemical Properties

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased proliferation, migration, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Studies have identified specific dosage thresholds at which the beneficial effects of this compound are maximized while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For example, this compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites such as ATP, NADH, and other intermediates of cellular respiration. These interactions can have significant effects on cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of this compound can have significant implications for its biological effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Cyclization to Form Pyridazine: The triazole intermediate is then subjected to cyclization reactions with suitable reagents to form the pyridazine ring.

    Coupling with Pyridine: The final step involves coupling the pyridazine-triazole intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable processes.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new drugs due to its potential antimicrobial, anticancer, and anti-inflammatory activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is being studied for its potential use in treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development in areas such as oncology, infectious diseases, and inflammatory disorders.

Industry

Industrially, this compound is used in the development of new materials with specific properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the attached heterocyclic systems.

    [1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused with pyrazine rings.

    [1,2,4]Triazolo[4,3-b]pyridines: These compounds are structurally similar but lack the pyridazine ring.

Uniqueness

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is unique due to its combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications that are not possible with other similar compounds.

Biological Activity

The compound [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine, known for its complex heterocyclic structure, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]aniline
  • CAS Number : 1204298-17-8
  • Molecular Formula : C16H12N6
  • Molar Mass : 288.31 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 3.13 (predicted)

The biological activity of this compound is attributed to its interaction with various biological targets. The triazolo and pyridazine moieties are known to influence enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : Compounds containing triazole and pyridazine structures have shown significant inhibitory effects on various kinases and enzymes involved in cancer progression and metabolic disorders .
  • Receptor Modulation : The compound has been studied for its affinity towards adenosine receptors and other G-protein coupled receptors (GPCRs), which are critical in several physiological processes .

Anticancer Activity

Research indicates that derivatives of triazolopyridazine exhibit potent anticancer properties. For instance:

  • Inhibition of c-Met Kinase : A related compound demonstrated selective inhibition of over 200 c-Met kinases with an IC50 as low as 0.005 µM, highlighting its potential as a cancer therapeutic .
  • Preclinical Studies : The compound has been evaluated in preclinical models for various cancers including non-small cell lung cancer and renal cell carcinoma, showing promising results in tumor growth inhibition .

Antifungal Activity

Studies have reported antifungal properties against biotrophic fungal pathogens:

  • Compounds similar to this compound have shown fungistatic effects with efficiency rates between 90% to 100% at concentrations around 20 µg/mL .

Other Biological Activities

The compound has also been explored for:

  • Antiviral Properties : Some triazole derivatives exhibit antiviral activity against various viruses through mechanisms that are still under investigation .
  • Modulation of Janus Kinases : Certain derivatives have been identified as potential modulators for diseases related to the Janus kinase family .

Case Studies

StudyFindings
Mohgimi et al. (2021)Demonstrated strong α-glucosidase inhibition by a pyridazine-triazole hybrid.
Preclinical TrialsShowed effective inhibition of tumor growth in non-small cell lung cancer models.
Antifungal ResearchConfirmed significant antifungal activity against biotrophic pathogens with high efficacy.

Properties

IUPAC Name

3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-13-3-1-2-12(10-13)14-4-5-15-19-20-16(22(15)21-14)11-6-8-18-9-7-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVJJSZBDDXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164465
Record name 3-[3-(4-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-17-8
Record name 3-[3-(4-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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